![molecular formula C9H13F3N2O4 B2999955 9-Hydroxy-2,7-diazaspiro[3.5]nonan-6-one, trifluoroacetic acid CAS No. 2137773-84-1](/img/structure/B2999955.png)
9-Hydroxy-2,7-diazaspiro[3.5]nonan-6-one, trifluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“9-Hydroxy-2,7-diazaspiro[3.5]nonan-6-one, trifluoroacetic acid” is a chemical compound with the CAS Number: 2137773-84-1 . It has a molecular weight of 270.21 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H12N2O2.C2HF3O2/c10-5-2-9-6(11)1-7(5)3-8-4-7;3-2(4,5)1(6)7/h5,8,10H,1-4H2,(H,9,11);(H,6,7) . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is a powder at room temperature . It has a molecular weight of 270.21 .Scientific Research Applications
Chemical Synthesis and Catalysis
Trifluoroacetic acid plays a crucial role in the synthesis of complex molecules. For instance, it has been used in the Rh(II)-catalyzed reactions of β-trifluoroacetamido α-diazocarbonyl compounds, leading to products with 2,3-migration in high yields. This showcases its utility in facilitating rearrangements and introducing functional groups in organic synthesis (Feng Xu et al., 2006).
Development of Novel Heterocycles
Research has also focused on the creation of new heterocyclic compounds using trifluoroacetic acid. A study described the synthesis of unexpected functionalized trifluoromethylated 8-oxa-2,4-diazaspiro[5.5]undecanes via one-pot multi-component reactions (MCRs), highlighting the acid's role in promoting efficiency and yield in the formation of diazaspirocycles (Jia Li et al., 2014).
Applications in Aerobic Oxidations
Trifluoroacetic acid has been utilized in metal-free aerobic oxidations, acting as a medium for reactions propagated by the phthalimide N-oxyl- (PINO) radical. This demonstrates its potential in environmentally friendly oxidation processes, producing valuable compounds from simple precursors with high selectivity and under mild conditions (P. Gunchenko et al., 2018).
Enhancing Analytical Techniques
In the realm of analytical chemistry, trifluoroacetic acid is recognized for improving the sensitivity of mass spectrometric analysis. A study explored simple methods to alleviate the sensitivity loss caused by TFA in the analysis of basic compounds, proposing alternatives that preserve chromatography integrity while enhancing detection capabilities (W. Shou & W. Naidong, 2005).
Mechanism of Action
Target of Action
The primary target of 9-Hydroxy-2,7-diazaspiro[3It is mentioned that this compound is a functionalized von-hippel-lindau (vhl) ligand . The VHL protein is part of an E3 ubiquitin ligase complex that targets specific proteins for degradation.
Mode of Action
The mode of action of this compound involves its interaction with the VHL protein. It has a terminal hydroxyl group that allows rapid conjugation with many linkers containing active leaving groups
Safety and Hazards
properties
IUPAC Name |
5-hydroxy-2,7-diazaspiro[3.5]nonan-8-one;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2.C2HF3O2/c10-5-2-9-6(11)1-7(5)3-8-4-7;3-2(4,5)1(6)7/h5,8,10H,1-4H2,(H,9,11);(H,6,7) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSOLHUUUKZNMQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2(CC(=O)N1)CNC2)O.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13F3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-Hydroxy-2,7-diazaspiro[3.5]nonan-6-one, trifluoroacetic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.